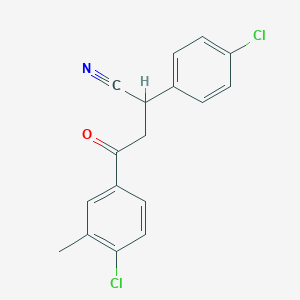![molecular formula C22H27N3OS B2776468 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 391227-98-8](/img/structure/B2776468.png)
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a chemical compound with the molecular formula C22H27N3OS and a molecular weight of 381.54 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C22H27N3OS. It contains an adamantane core, which is a rigid and virtually stress-free molecule that can be described as the fusion of three cyclohexane rings . Attached to this core is a 1,3,4-thiadiazol-2-yl group and a 2,4,6-trimethylphenyl group.Aplicaciones Científicas De Investigación
Structural Insights and Noncovalent Interactions
The adamantane-1,3,4-thiadiazole hybrid derivatives exhibit significant noncovalent interactions, including N–H⋯N hydrogen bonds, contributing to their stability and structural integrity. These interactions are pivotal in determining the molecular orientation and supramolecular constructs of the compounds, with variations observed in compounds substituted with halogens like Br and F (El-Emam et al., 2020).
Synthetic Methodologies and Derivatives
A novel series of adamantane-containing benzimidazole-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives were synthesized, highlighting the versatility of adamantane-1,3,4-thiadiazole scaffolds. These compounds were prepared through direct condensation/cyclization reactions, showcasing the potential for developing diverse adamantane-based compounds with potential applications in medicinal chemistry (Soselia et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Adamantane-1,3,4-thiadiazole derivatives have shown promising antimicrobial and anti-inflammatory activities. Specific compounds demonstrated marked activities against Gram-positive bacteria and pathogenic fungi like Candida albicans. Additionally, certain derivatives exhibited potent anti-inflammatory effects, underlining their potential therapeutic applications (Kadi et al., 2007).
Antiviral and Anticancer Potential
Derivatives of adamantane-1,3,4-thiadiazole have been explored for their antiviral properties, particularly against influenza viruses, where compounds displayed inhibitory activities, suggesting their use as potential antiviral agents. Additionally, the synthesis and biological evaluation of novel adamantyl-imidazolo-thiadiazoles against M. tuberculosis highlighted their potential as antimycobacterial agents, targeting specific enzymes like CYP51 (Anusha et al., 2015).
Material Science Applications
The adamantane-1,3,4-thiadiazole framework has also found applications in materials science, with the synthesis of new polyamides and polyimides containing adamantyl groups. These compounds exhibited high thermal stability and mechanical strength, making them suitable for advanced material applications (Chern et al., 1998).
Propiedades
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-12-4-13(2)18(14(3)5-12)19-24-25-21(27-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h4-5,15-17H,6-11H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVEWBXTFWNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

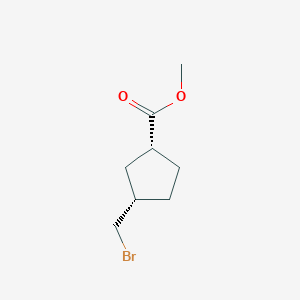
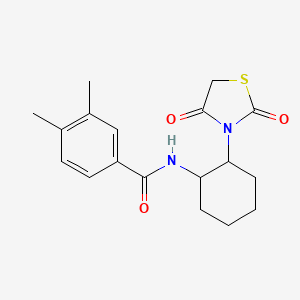
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)
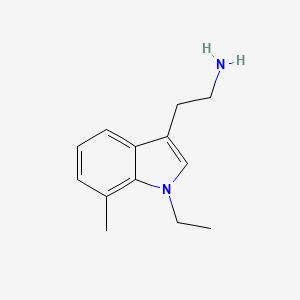
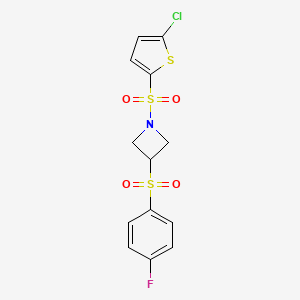
![2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2776394.png)
![4-[4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2776395.png)
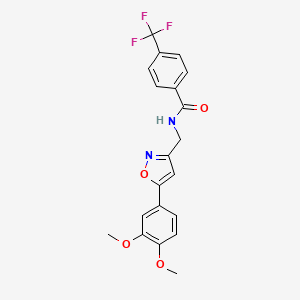



![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)

